3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Bioisostere Physicochemical Property Carboxylic Acid pKa

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane carboxylic acid building block (C6H7F3O2, MW 168.11). The compound exists as cis/trans diastereomers; CAS 123812-82-8 specifically denotes the cis-(1s,3s) isomer, which has been resolved from the diastereomeric mixture.

Molecular Formula C6H7F3O2
Molecular Weight 168.115
CAS No. 123812-82-8
Cat. No. B2451707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
CAS123812-82-8
Molecular FormulaC6H7F3O2
Molecular Weight168.115
Structural Identifiers
SMILESC1C(CC1C(F)(F)F)C(=O)O
InChIInChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
InChIKeyZSULKAPJHICPKB-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 123812-82-8): A Validated Bioisostere & Physicochemically-Defined Cyclobutane Building Block for Drug Discovery Procurement


3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane carboxylic acid building block (C6H7F3O2, MW 168.11) . The compound exists as cis/trans diastereomers; CAS 123812-82-8 specifically denotes the cis-(1s,3s) isomer, which has been resolved from the diastereomeric mixture . The trifluoromethyl-cyclobutyl fragment has recently been validated as an effective bioisosteric replacement for the tert-butyl group in multiple drug and agrochemical scaffolds, preserving bioactivity while predictably modulating key physicochemical parameters including pKa, lipophilicity, and metabolic stability [1]. Scalable synthetic routes suitable for kilogram-scale production have been established, making this building block accessible for medchem procurement .

Why Generic Cyclobutane Carboxylic Acid Substitution Fails: Quantified Physicochemical and Biological Divergence of the CF3-Cyclobutyl System


In-class substitution with unsubstituted cyclobutanecarboxylic acid, the CH₃-substituted analog, or even the positional isomer 1-(trifluoromethyl)cyclobutane-1-carboxylic acid fails because the 3-CF₃ cyclobutyl motif introduces a distinct combination of electron-withdrawing inductive effect, steric bulk, and lipophilicity modulation that is not reproduced by any single comparator [1]. Experimental pKa measurements show that replacing the tert-butyl group with a CF₃-cyclobutane shifts acidity by approximately 2 log units (pKa: 4.79 for tBu-CO₂H vs. 2.92 for CF₃-cBu-CO₂H), while the CF₃-cyclopropane analog (pKa 2.99) and unsubstituted cyclobutane derivatives differ yet again [1]. The LogD increment upon CF₃-cyclobutyl incorporation is consistently ~0.5 units across diverse scaffolds, a magnitude distinct from the 0.4-unit increase observed for CF₃-cyclopropyl replacement [1]. These quantitative differences mean that generic analogs cannot serve as drop-in replacements without altering key molecular properties that govern permeability, binding, and metabolic fate [1].

Quantitative Differentiation Evidence: Head-to-Head pKa, LogD, Metabolic Stability, and Bioisosteric Efficacy Data for 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid


Acidity Modulation: CF₃-Cyclobutane Carboxylic Acid is 1.87 pKa Units More Acidic than the tert-Butyl Analog

Experimental pKa measurements demonstrate that 3-(trifluoromethyl)cyclobutane-1-carboxylic acid exhibits significantly enhanced acidity relative to its tert-butyl analog pivalic acid. The CF₃-cyclobutyl group reduces the carboxylic acid pKa by approximately 1.87 units compared to the tert-butyl group, reflecting the electron-withdrawing inductive effect of the trifluoromethyl substituent transmitted through the cyclobutane ring [1]. This places the CF₃-cyclobutane between the stronger electron-withdrawing CF₃-cyclopropane (pKa 2.99) and the weaker tert-butyl (pKa 4.79), offering a tunable acidity profile for medicinal chemistry applications [1].

Bioisostere Physicochemical Property Carboxylic Acid pKa

Lipophilicity Control: Consistent +0.4–0.5 LogD Unit Increase Across Four Bioactive Scaffolds

Replacement of a tert-butyl group with the CF₃-cyclobutyl moiety resulted in a consistent and predictable increase in experimental logD of 0.4–0.5 units across model compounds 37 and 40, and bioactive compounds Butenafine, Pinoxaden, Tebutam, and Pivhydrazine [1]. In model compound 37, logD increased from 2.11 (tBu) to 2.51 (CF₃-cBu, compound 39); in model 40, logD increased from 2.01 to 2.48 (compound 42) [1]. For Butenafine, the replacement shifted logD upward by approximately 0.5 units, while the CF₃-cyclopropane analog showed a smaller or different shift [1].

Lipophilicity LogD Drug-like Properties

Metabolic Stability: Up to 12-Fold Improvement in Intrinsic Clearance for Model Compound 40

The effect of CF₃-cyclobutane replacement on metabolic stability was scaffold-dependent but showed dramatic improvement in specific contexts. In model compound 40, intrinsic clearance (CLint) decreased from 12 mL min⁻¹ mg⁻¹ (tBu, compound 40) to 1 mL min⁻¹ mg⁻¹ (CF₃-cBu, compound 42), representing a 12-fold improvement in metabolic stability [1]. Similarly, in Butenafine, CLint improved from 30 to 21 mL min⁻¹ mg⁻¹ (1.4-fold improvement) upon CF₃-cyclobutyl replacement [1]. However, in model compound 37 and Tebutam, metabolic stability decreased (11 → 16 and 57 → 107, respectively), indicating scaffold-dependent outcomes [1].

Metabolic Stability Intrinsic Clearance Microsomal Stability

Bioisosteric Validation: CF₃-Cyclobutyl Analog of Buclizine Retains Cytostatic Activity While CF₃-Cyclopropyl Analog is Inactive

In a resazurin reduction assay measuring cytostatic activity against the MCF-7 human cancer cell line, the CF₃-cyclobutyl analog of Buclizine (compound 44) showed micromolar inhibition with IC₅₀ = 102 μM, whereas the CF₃-cyclopropyl analog (compound 43) was completely inactive [1]. The parent drug Buclizine showed IC₅₀ = 31 μM [1]. In a lipid droplet formation assay (a differentiation marker), the CF₃-cyclobutyl analog 44 (EC₅₀ = 15 μM) showed the earliest onset among all tested compounds, outperforming both parent Buclizine (EC₅₀ = 19 μM) and the CF₃-cyclopropyl analog (EC₅₀ = 21 μM) [1].

Bioisostere Cytostatic Activity Buclizine

Electron-Withdrawing Character: Hammett σm ≈ 0.04, Weaker Inductive Effect Than CF₃-Cyclopropane

The CF₃-cyclobutyl substituent exhibits a weak electron-withdrawing effect with Hammett σm ≈ 0.04 and σp ≈ 0.02, as determined by ¹⁹F NMR chemical shift analysis [1]. This is significantly weaker than the CF₃-cyclopropane substituent (σm ≈ 0.08 and σp ≈ 0.08) [1]. For context, the CF₃-cyclobutyl group's electron-withdrawing character is comparable to the CH₂OH group (σm ≈ 0.00, σp ≈ 0.00) and substantially weaker than the CH₂F group (σm ≈ 0.12, σp ≈ 0.11) [1]. These data align with the pKa measurements and provide a quantitative electronic parameter framework for rational SAR design.

Hammett Parameters Electronic Effects SAR

Scalability and Diastereomeric Purity: Kilogram-Scale Synthesis with cis/trans Resolution Enables Procurement of Stereodefined Building Blocks

Two scalable synthetic routes to 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported by Merck process chemists, starting from commercially available 4-oxocyclobutane precursors and proceeding via TMSCF₃-mediated trifluoromethylation followed by deoxygenation . Both routes (bis-carboxylate and mono-carboxylate systems) demonstrated excellent reproducibility on multi-kilogram scale [1]. The cis/trans diastereomeric mixture obtained from synthesis can be resolved to provide stereochemically pure cis-(1s,3s) isomer (CAS 123812-82-8) or trans isomer (CAS 123812-83-9) . This stands in contrast to the positional isomer 1-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 277756-45-3), which lacks the 1,3-disubstitution pattern required for the validated bioisosteric motif [2].

Process Chemistry Scalable Synthesis Diastereomer Resolution

Applications of cis-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 123812-82-8) Based on Quantified Differential Evidence


tert-Butyl Bioisostere Replacement in Hit-to-Lead Programs Requiring Increased Acidity

When a lead compound contains a tert-butyl-substituted carboxylic acid and the project requires enhanced acidity (lower pKa) for improved solubility or target engagement, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid provides a validated replacement that shifts pKa from ~4.8 to ~2.9, a ~100-fold increase in acidity [1]. The consistent +0.4–0.5 logD unit increase must be factored into multiparameter optimization, but the electronic effect is predictable and scaffold-independent, unlike aromatic CF₃ replacements that can introduce nonlinear SAR perturbations [1].

Metabolic Stabilization of tert-Butyl-Containing Scaffolds Sensitive to CYP-Mediated Oxidation

For scaffolds where the tert-butyl group is a known metabolic soft spot (e.g., model compound 40 exhibiting high CLint of 12 mL min⁻¹ mg⁻¹), CF₃-cyclobutyl replacement can achieve up to 12-fold reduction in intrinsic clearance [1]. However, scaffold-dependent outcomes (e.g., model 37 showing decreased stability) mandate empirical verification in the specific chemotype [1]. Procurement of the cis-isomer (CAS 123812-82-8) is appropriate when stereochemistry is a determinant of metabolic stability.

Synthesis of 1,3-Disubstituted CF₃-Cyclobutane Building Block Libraries for MedChem SAR Exploration

The availability of resolved cis- and trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid on up to 50 g scale [1] enables the construction of diverse 1,3-disubstituted cyclobutane libraries bearing the validated CF₃-cyclobutyl bioisostere. The pKa and LogP values of the resulting amides, esters, and other derivatives can be predicted based on the comprehensive physicochemical characterization reported by Demchuk et al. (2023) , allowing rational library design without extensive re-measurement.

Cytostatic Agent Development Targeting MCF-7 Cancer Cells via Buclizine-like Chemotypes

In Buclizine-based cytostatic programs, the CF₃-cyclobutyl analog (44) demonstrated preserved biological activity (IC₅₀ = 102 μM) where the CF₃-cyclopropyl analog was inactive [1]. Furthermore, compound 44 showed superior differentiation induction (EC₅₀ = 15 μM) versus both parent Buclizine (EC₅₀ = 19 μM) and the CF₃-cyclopropyl analog (EC₅₀ = 21 μM) [1]. This application scenario is supported by direct biological evidence and cannot be achieved with the cyclopropyl or unsubstituted cyclobutyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.